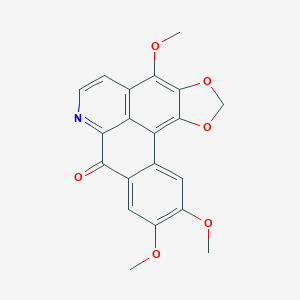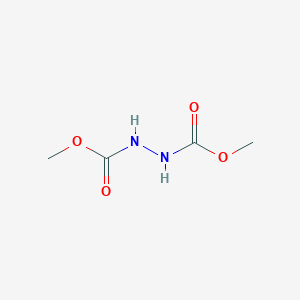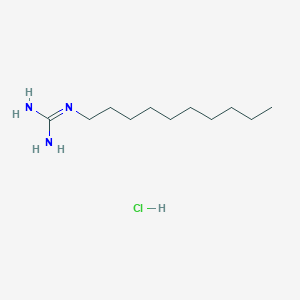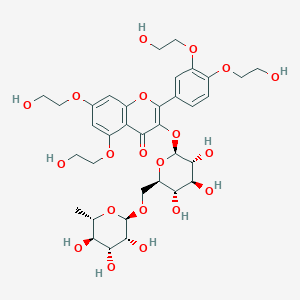
Tetra-O-(beta-hydroxyethyl)rutoside
Descripción general
Descripción
Tetra-O-(beta-hydroxyethyl)rutoside is a bioflavonoid compound that has been studied for its therapeutic properties, particularly in the context of wound healing and protection against renal injury. It is a derivative of rutoside, which is itself a derivative of the flavonoid rutin. The compound has been shown to stimulate wound healing by promoting granulation tissue formation and increasing the tensile strength of cicatricial tissue in rats . Additionally, it has been investigated for its potential to protect against renal injury when used in combination with hyperthermia and chemotherapy treatments, without interfering with the antitumor efficacy of the treatment .
Synthesis Analysis
The synthesis of Tetra-O-(beta-hydroxyethyl)rutoside is not explicitly detailed in the provided papers. However, the compound's metabolism has been studied, indicating that it is rapidly excreted unchanged in both urine and bile following parenteral administration . This suggests that the compound is stable and retains its structure during metabolic processes.
Molecular Structure Analysis
The molecular structure of Tetra-O-(beta-hydroxyethyl)rutoside is related to that of rutin, with hydroxyethyl groups added to the rutoside molecule. Chromatographic studies have indicated that the compound may contain isomers with a resorcin-like structure in the A ring, which could be responsible for its biological effects .
Chemical Reactions Analysis
The chemical reactions involving Tetra-O-(beta-hydroxyethyl)rutoside have not been extensively described in the provided papers. However, the compound's ability to counteract the inhibitory effect of prednisone on granulation tissue formation suggests that it may interact with biological pathways involved in inflammation and tissue repair .
Physical and Chemical Properties Analysis
The physical and chemical properties of Tetra-O-(beta-hydroxyethyl)rutoside can be inferred from its chromatographic behavior. The compound is water-soluble and can be separated into multiple components using thin-layer and paper chromatography, indicating a complex mixture of related substances . The presence of a substance that reacts with diazonium salt to produce a red color suggests the presence of phenolic groups, which are characteristic of flavonoids .
Aplicaciones Científicas De Investigación
Chromatographic Studies
Tetra-O-(beta-hydroxyethyl)rutoside (tetra-HR) has been studied using chromatographic methods. These studies revealed the presence of multiple components in the substance, with chromatograms showing up to 12 different spots. Notably, tetra-HR with NaCl was found to contain a substance reacting with diazonium salt, indicating potential biological effects such as influencing yeast cell respiration (Geissler Vg, 1975).
Skin Capillary Resistance
Research on the effects of various hydroxyethylrutosides, including tetra-HR, on skin capillary resistance (CR) in rats has been conducted. These studies aimed to understand their potential impact on conditions like senile, hypertensive, and diabetic vascular diseases. Tetra-HR, among others, was evaluated for its efficacy in influencing CR (M. Gabor, 1981).
Metabolic Behavior in Animals
The absorption, metabolism, and excretion of tetra-HR in mammals, particularly rats, have been studied. This research found that tetra-HR is poorly absorbed in rats, with most of the administered dose being excreted as the aglycone in feces. These findings provide insights into the metabolic fate of tetra-HR in animal models (A. Barrow & L. Griffiths, 1974).
Renal Injury Protection
Studies have explored the potential of tetra-HR to protect against renal injury associated with cis-diamminedichloroplatinum(II)/hyperthermia treatment in rats. It was found that tetra-HR effectively blocked renal injury without interfering with the antitumor efficacy of the combined treatment regimen (J. Bull et al., 1988).
Protective Action on Cardiomyocytes
Tetra-HR has been investigated for its protective action against oxidative damage in singlet oxygen-challenged isolated cardiac myocytes. The study found that tetra-HR exerted a protective action at very low concentrations, suggesting its potential in preventing oxygen radical-induced damage to cardiac cells (H G Olbrich et al., 1996).
Macromolecular Leakage and Thrombosis
Research on the effect of tetra-HR on microvascular permeability and thromboembolism has been conducted. It was found that tetra-HR diminished permeability to macromolecules and had an impact on haemostatic plug formation, offering insights into its potential therapeutic applications (D. Bergqvist et al., 1978).
Wound Healing Efficacy
Studies have demonstrated that tetra-HR stimulates wound healing by granulation in rats and can counteract the inhibitory effect of certain medications on the formation of granulation tissue. This highlights its potential application in promoting wound healing (G. Wilhelmi, 1979).
Identification and Quantification
Tetra-HR has been identified and quantified using mass spectrometry and chromatography. This research is crucial for understanding the composition and concentration of tetra-HR in various applications (W. Kuhnz & H. Rembold, 1980).
Propiedades
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHXJHPHUFVCPR-XQZWLAGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953501 | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-O-(beta-hydroxyethyl)rutoside | |
CAS RN |
6980-20-7, 31511-31-6 | |
| Record name | Tetra(hydroxyethyl)rutoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 250-671-0 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



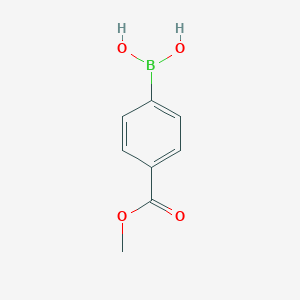
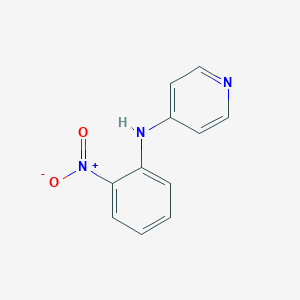
![[(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B107023.png)
